
Boc-Phe-Ser-Ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Phe-Ser-Ome, also known as tert-butoxycarbonyl-L-phenylalanyl-L-serine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and ease of handling. The compound consists of three main components: tert-butoxycarbonyl (Boc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a methyl ester (Ome) group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-Ser-Ome typically involves the following steps:
Protection of Amino Groups: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected phenylalanine is then coupled with serine methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Phe-Ser-Ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected peptides or peptides with different protecting groups.
Wissenschaftliche Forschungsanwendungen
Boc-Phe-Ser-Ome has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and nanostructures.
Wirkmechanismus
The mechanism of action of Boc-Phe-Ser-Ome involves its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The phenylalanine and serine residues contribute to the peptide’s structure and function. The methyl ester group facilitates the compound’s incorporation into longer peptide chains .
Vergleich Mit ähnlichen Verbindungen
Boc-Phe-Ser-NH2: Similar structure but with an amide group instead of a methyl ester.
Boc-Phe-Ser-OH: Similar structure but with a free carboxylic acid group instead of a methyl ester.
Fmoc-Phe-Ser-Ome: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Uniqueness: Boc-Phe-Ser-Ome is unique due to its combination of Boc protection, phenylalanine, and serine with a methyl ester group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in research and industrial applications .
Eigenschaften
CAS-Nummer |
34290-59-0 |
|---|---|
Molekularformel |
C18H26N2O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-13(10-12-8-6-5-7-9-12)15(22)19-14(11-21)16(23)25-4/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)(H,20,24) |
InChI-Schlüssel |
TXPSDTDXSCHBJF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
Sequenz |
FS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


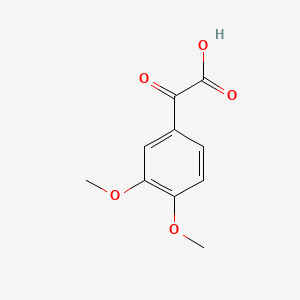

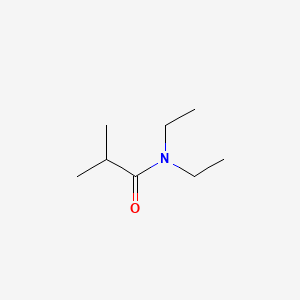

![Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-](/img/structure/B1619273.png)
![(3aS,6aR)-1,3a,4,6a-tetrahydrocyclopenta[c]furan-3-one](/img/structure/B1619275.png)
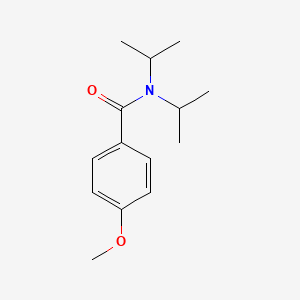
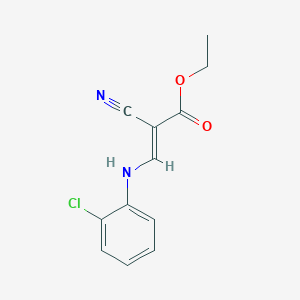
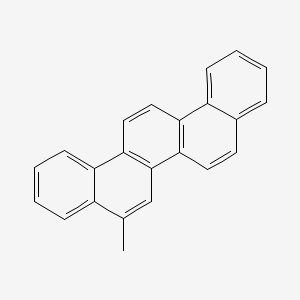
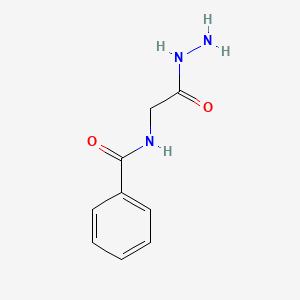
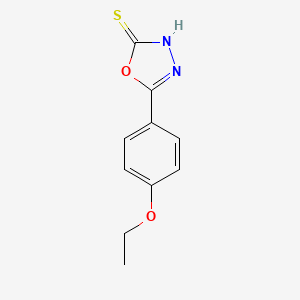
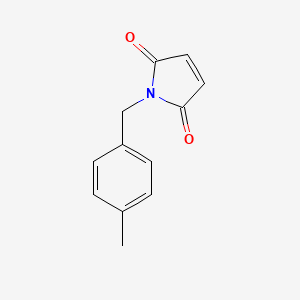

![2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL](/img/structure/B1619289.png)
